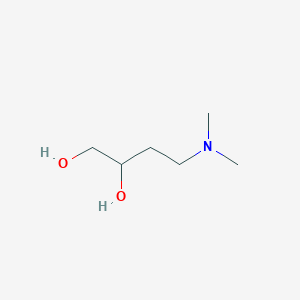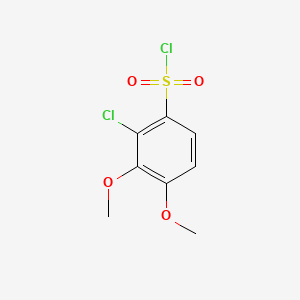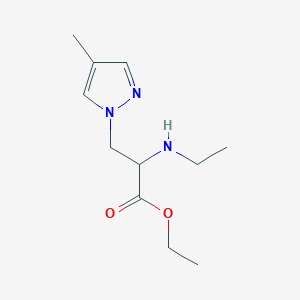
Ethyl 2-(ethylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound with a molecular formula of C11H19N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This structure is often associated with biological activity and is a common motif in pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(4-methyl-1H-pyrazol-1-yl)propanoate with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The compound’s ethylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
相似化合物的比较
Similar Compounds
- Ethyl 2-(amino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate
- Ethyl 2-(methylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate
- Ethyl 2-(propylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate
Uniqueness
Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethylamino group provides distinct chemical properties compared to other similar compounds, making it a valuable compound for research and development.
属性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
ethyl 2-(ethylamino)-3-(4-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-12-10(11(15)16-5-2)8-14-7-9(3)6-13-14/h6-7,10,12H,4-5,8H2,1-3H3 |
InChI 键 |
TVFJOELQZQVXKT-UHFFFAOYSA-N |
规范 SMILES |
CCNC(CN1C=C(C=N1)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-((4,5,6,7-Tetrahydro-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13534353.png)
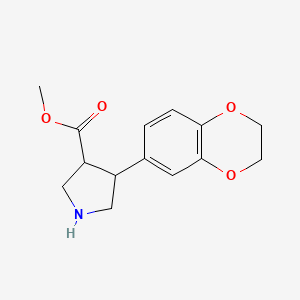
![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13534358.png)
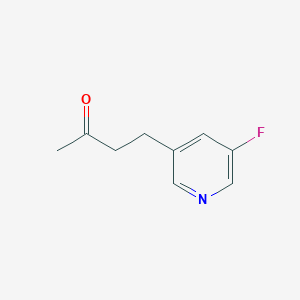

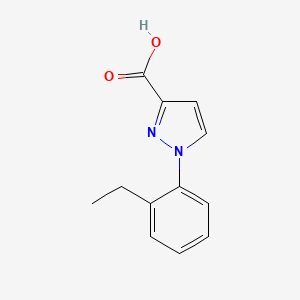
![[2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)
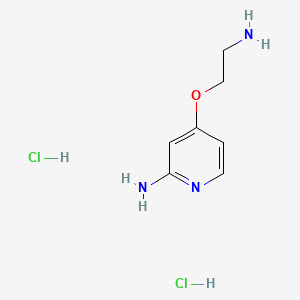
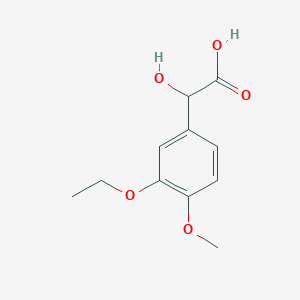
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13534414.png)
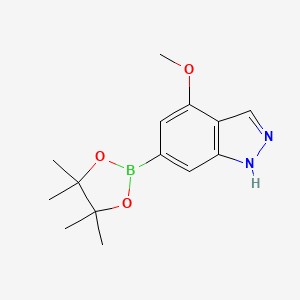
amine](/img/structure/B13534442.png)
